7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-(formylamino)phenyl)-8-methyl-
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Overview
Description
7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-(formylamino)phenyl)-8-methyl- is a complex organic compound that belongs to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-(formylamino)phenyl)-8-methyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzodiazepine core: This can be achieved through the condensation of an ortho-diamine with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the dioxolo ring: This step involves the cyclization of the benzodiazepine core with a diol or an appropriate dihalide in the presence of a strong base.
Acetylation and formylation:
Methylation: The final step involves the methylation of the compound using a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-(formylamino)phenyl)-8-methyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-(formylamino)phenyl)-8-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-(formylamino)phenyl)-8-methyl- involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative effects.
Lorazepam: Another benzodiazepine with similar therapeutic applications.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-(formylamino)phenyl)-8-methyl- is unique due to its specific structural features, such as the dioxolo ring and the formylamino group, which may confer distinct chemical and biological properties compared to other benzodiazepines.
Properties
CAS No. |
143691-64-9 |
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Molecular Formula |
C20H19N3O4 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[4-(7-acetyl-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)phenyl]formamide |
InChI |
InChI=1S/C20H19N3O4/c1-12-7-15-8-18-19(27-11-26-18)9-17(15)20(22-23(12)13(2)25)14-3-5-16(6-4-14)21-10-24/h3-6,8-10,12H,7,11H2,1-2H3,(H,21,24) |
InChI Key |
MDXZLKBLGBTWIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)NC=O)OCO3 |
Origin of Product |
United States |
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